Cas no 5800-19-1 (Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-)

Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- structure
5800-19-1 structure
Product Name:Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
CAS-nummer:5800-19-1
MF:C19H21N3S
MW:323.455142736435
CID:374749
PubChem ID:22047
Update Time:2025-04-19

Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)-
    • 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
    • 11-(N-Methylpiperazino)-2-methyldibenzo<b.f>-1,4-thiazepin
    • 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
    • 2-methyl-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
    • 3-Methyl-11-(4-methyl-1-piperazinyl)dibenzo<b,f><1,4>thiazepin
    • DIBENZO(b,f)(1,4)THIAZEPINE,2-METHYL-11-(4-METHYL-1-PIPERAZINYL)
    • Metiapina
    • Metiapina [INN-Spanish]
    • Metiapine
    • Metiapinum
    • Metiapinum [INN-Latin]
    • Metiapine [USAN:INN]
    • Q27266552
    • 5800-19-1
    • SCHEMBL121263
    • BRN 0833849
    • METIAPINE [USAN]
    • METIAPINE [INN]
    • DTXSID7020891
    • NS00122288
    • UNII-775D6D91J8
    • Metiapine (USAN/INN)
    • 775D6D91J8
    • 2-Methyl-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
    • CHEMBL2106892
    • D02672
    • DIBENZO(b,f)(1,4)THIAZEPINE, 2-METHYL-11-(4-METHYL-1-PIPERAZINYL)-
    • Inchi: 1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3
    • InChI-sleutel: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N=C(C2C=C(C)C=CC1=2)N1CCN(C)CC1

Berekende eigenschappen

  • Exacte massa: 323.14600
  • Monoisotopische massa: 323.146
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 1
  • Complexiteit: 444
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 44.1A^2
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.1651 (rough estimate)
  • Smeltpunt: 103°C
  • Kookpunt: 473.6°Cat760mmHg
  • Vlampunt: 240.2°C
  • Brekindex: 1.5605 (estimate)
  • PSA: 44.14000
  • LogboekP: 3.09670

Dibenzo[b,f][1,4]thiazepine,2-methyl-11-(4-methyl-1-piperazinyl)- Gerelateerde literatuur

Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie